Endo-bicyclo[3.3.1]nonane-3-carboxylic acid
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Overview
Description
Endo-bicyclo[331]nonane-3-carboxylic acid is a bicyclic compound with the molecular formula C10H16O2 It is characterized by its unique bicyclo[331]nonane framework, which consists of two fused cyclohexane rings
Preparation Methods
Synthetic Routes and Reaction Conditions: Endo-bicyclo[3.3.1]nonane-3-carboxylic acid can be synthesized through several methods. One common approach involves the condensation reaction between an aliphatic or aromatic aldehyde and acetylacetone to obtain bicyclo[3.3.1]nonane moieties . Another method includes the Schmidt rearrangement of 3,7-bicyclo[3.3.1]nonane dicarboxylic acid . The reaction conditions typically involve acidic media and may require specific catalysts to facilitate the rearrangement.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions: Endo-bicyclo[3.3.1]nonane-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, it can participate in palladium-catalyzed amination reactions .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include palladium catalysts for amination reactions and oxidizing agents for oxidation reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, palladium-catalyzed amination reactions can yield aminoquinoline derivatives, which exhibit interesting pharmacological properties .
Scientific Research Applications
Endo-bicyclo[3.3.1]nonane-3-carboxylic acid has several scientific research applications. It is used in asymmetric catalysis, where its unique structure allows for the selective formation of chiral products . Additionally, it has potential applications in the development of anticancer agents, as derivatives of bicyclo[3.3.1]nonane have shown promising anticancer activities . The compound is also utilized in the synthesis of ion receptors, metallocycles, and molecular tweezers, which have various applications in chemistry and materials science .
Mechanism of Action
The mechanism of action of endo-bicyclo[3.3.1]nonane-3-carboxylic acid is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. For example, in the context of its anticancer activity, the compound may interact with cellular proteins and enzymes involved in cancer cell proliferation and survival .
Comparison with Similar Compounds
Endo-bicyclo[3.3.1]nonane-3-carboxylic acid can be compared with other similar compounds, such as 9-oxa-3,7-dithiabicyclo[3.3.1]nonane and 9-oxa-3-selena-7-thiabicyclo[3.3.1]nonane . These compounds share the bicyclo[3.3.1]nonane framework but differ in their substituents and functional groups. The unique structural features of this compound, such as its carboxylic acid group, contribute to its distinct chemical properties and reactivity.
Conclusion
This compound is a compound of significant interest due to its unique structure and potential applications in various fields of scientific research. Its synthesis, chemical reactivity, and applications in asymmetric catalysis, anticancer research, and materials science make it a valuable compound for further study and development.
Biological Activity
Endo-bicyclo[3.3.1]nonane-3-carboxylic acid (EBNCA) is a bicyclic compound with significant potential in various biological applications due to its unique structural features. This article explores its biological activity, synthesis, and interaction with biological systems, supported by data tables and case studies.
Chemical Structure and Properties
EBNCA is characterized by the molecular formula C10H16O2 and a molecular weight of approximately 168.236 g/mol. Its three-dimensional structure, consisting of two fused cyclopentane rings and a carboxylic acid functional group, contributes to its rigidity and influences its chemical reactivity and biological interactions.
Synthesis of this compound
The synthesis of EBNCA can be achieved through various methods, including:
- Friedel-Crafts Cyclization : This method has been shown to yield EBNCA with high efficiency under controlled conditions.
- Oxidation Reactions : The conversion of precursors like 3-(4-cyclohexenyl)propanol to EBNCA has been documented, showcasing nearly quantitative yields .
Case Studies
-
Anticancer Activity :
- A study on structurally similar bicyclic compounds revealed significant cytotoxic effects against cancer cell lines, suggesting that modifications to the bicyclic structure could enhance EBNCA's anticancer properties .
- In vitro assays indicated that certain derivatives of bicyclic acids exhibit IC50 values in the low micromolar range against various cancer models, indicating potential for further development in anticancer therapy.
- Anti-inflammatory Properties :
Comparative Analysis with Related Compounds
To better understand the unique properties of EBNCA, it is beneficial to compare it with other bicyclic compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
Bicyclo[2.2.2]octane | Three fused cyclopropane rings | Used in material science |
Bicyclo[4.4.0]decane | Four-membered rings fused with six-membered rings | Different reactivity patterns |
Endo-bicyclo[2.2.1]heptane | Two cyclopentanes fused with a cyclopropane | Smaller ring system; different steric properties |
EBNCA's unique three-dimensional arrangement and carboxylic acid group influence its reactivity and potential interactions compared to these similar compounds.
Properties
IUPAC Name |
(1R,5S)-bicyclo[3.3.1]nonane-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c11-10(12)9-5-7-2-1-3-8(4-7)6-9/h7-9H,1-6H2,(H,11,12)/t7-,8+,9? |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJKUZAYHWMSZNC-JVHMLUBASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(C1)CC(C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2C[C@H](C1)CC(C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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